molecular formula C20H27N5O2 B2430819 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide CAS No. 2034203-99-9

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide

Cat. No. B2430819
CAS RN: 2034203-99-9
M. Wt: 369.469
InChI Key: PUCSYBTXFWTYMF-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of piperidine derivatives and has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Molecular Interaction and Receptor Analysis

Research on compounds with structural similarities, such as SR141716A, demonstrates the potential for N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide to interact with specific receptors like the CB1 cannabinoid receptor. These interactions play a crucial role in understanding receptor-ligand dynamics and can lead to the development of new pharmacological agents. The detailed molecular interaction and structure-activity relationships provide a foundation for the development of antagonists or inverse agonists for therapeutic purposes (Shim et al., 2002).

Antagonistic Properties and Inverse Agonism

Compounds such as SR141716A have been identified as antagonists or inverse agonists at cannabinoid receptors, indicating that N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide could have similar pharmacological properties. This is particularly relevant for research into treatments for conditions modulated by these receptors, suggesting potential applications in neurology and oncology (Landsman et al., 1997).

Chemical Synthesis and Reactivity

The versatility of compounds with related structures in synthetic chemistry highlights the potential for N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide to serve as a precursor or intermediate in the synthesis of complex molecules. These compounds have shown reactivity that enables the creation of diverse heterocyclic compounds, which are valuable in medicinal chemistry and drug development (Odin et al., 2022).

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-15-14-19(23-22-15)25-8-6-17(7-9-25)21-20(26)16-2-4-18(5-3-16)24-10-12-27-13-11-24/h2-5,14,17H,6-13H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCSYBTXFWTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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